7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile
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Overview
Description
7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group at the 7th position, a nitro group at the 4th position, and a carbonitrile group at the 2nd position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile typically involves the cyclization of ortho-hydroxyaryl aldehydes with appropriate nitriles under acidic or basic conditions. One common method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofurans . Another method includes the use of palladium-catalyzed cross-coupling reactions under ambient conditions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve the use of metal catalysts such as palladium or ruthenium. These methods are advantageous due to their high yields and the ability to recycle the catalysts. For example, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxy group.
Major Products Formed
Oxidation: Formation of 7-oxo-4-nitro-1-benzofuran-2-carbonitrile.
Reduction: Formation of 7-hydroxy-4-amino-1-benzofuran-2-carbonitrile.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxy group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile: This compound also contains a benzofuran ring with hydroxy and carbonitrile groups but differs in the position of the substituents.
4-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid: Similar to 7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile but contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88220-75-1 |
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Molecular Formula |
C9H4N2O4 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
7-hydroxy-4-nitro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H4N2O4/c10-4-5-3-6-7(11(13)14)1-2-8(12)9(6)15-5/h1-3,12H |
InChI Key |
KHAPEPRNHFLEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=C(O2)C#N)O |
Origin of Product |
United States |
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